molecular formula C16H28O3 B14266687 10-Hydroxydecyl hexa-2,4-dienoate CAS No. 137794-51-5

10-Hydroxydecyl hexa-2,4-dienoate

Cat. No.: B14266687
CAS No.: 137794-51-5
M. Wt: 268.39 g/mol
InChI Key: WAIKLHOTJPOVOT-UHFFFAOYSA-N
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Description

10-Hydroxydecyl hexa-2,4-dienoate is an organic compound with the molecular formula C16H28O3. It contains a hydroxyl group, an ester group, and a conjugated diene system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Hydroxydecyl hexa-2,4-dienoate typically involves the esterification of 10-hydroxydecanoic acid with hexa-2,4-dienoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques such as distillation or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further streamline the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

10-Hydroxydecyl hexa-2,4-dienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

10-Hydroxydecyl hexa-2,4-dienoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 10-Hydroxydecyl hexa-2,4-dienoate involves its interaction with specific molecular targets and pathways. The hydroxyl group and conjugated diene system play crucial roles in its reactivity and biological activity. The compound may act as an antioxidant by scavenging free radicals or as an antimicrobial agent by disrupting microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a hydroxyl group, ester group, and conjugated diene system. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

137794-51-5

Molecular Formula

C16H28O3

Molecular Weight

268.39 g/mol

IUPAC Name

10-hydroxydecyl hexa-2,4-dienoate

InChI

InChI=1S/C16H28O3/c1-2-3-10-13-16(18)19-15-12-9-7-5-4-6-8-11-14-17/h2-3,10,13,17H,4-9,11-12,14-15H2,1H3

InChI Key

WAIKLHOTJPOVOT-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CC(=O)OCCCCCCCCCCO

Origin of Product

United States

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